Vitamin D1

Description

Properties

CAS No. |

520-91-2 |

|---|---|

Molecular Formula |

C56H88O2 |

Molecular Weight |

793.3 g/mol |

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;(3S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/2C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6;1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3;9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b8-7+;10-9+,23-12+,24-13-/t19-,20+,22-,24+,25-,26+,27+,28+;20-,22+,25-,26+,27-,28+/m00/s1 |

InChI Key |

UOELMDIOCSFSEN-KQJGLNNASA-N |

SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C.C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Obsolete Vitamin: A Technical Retrospective on the Discovery of Vitamin D1

For Immediate Release

A deep dive into the annals of nutritional science reveals the fascinating story of Vitamin D1, a substance that held promise in the fight against rickets in the early 20th century, only to be redefined as a mixture of compounds. This technical guide illuminates the historical context of Vitamin D1's discovery, detailing the experimental protocols that led to its isolation and the subsequent revelation of its true nature.

The early 1900s were marked by a concerted effort to understand and combat rickets, a debilitating bone disease in children.[1][2] Building on the work of researchers who demonstrated the antirachitic properties of cod liver oil and ultraviolet (UV) light, German chemist Adolf Windaus played a pivotal role in isolating the active compounds.[3][4] In the late 1920s, Windaus and his team isolated a crystalline substance from the UV irradiation products of ergosterol (B1671047), a sterol found in fungi, which they named "Vitamin D1".[3][5] This was initially believed to be the pure, singular vitamin responsible for preventing rickets.

However, further research by Windaus and others in the early 1930s revealed that Vitamin D1 was, in fact, a molecular compound, a 1:1 mixture of ergocalciferol (B368823) (later named Vitamin D2) and lumisterol, an inactive isomer.[1][5] This discovery led to the abandonment of the "Vitamin D1" designation in its original sense.

Key Experiments in the Discovery and Characterization of Vitamin D1

The journey to understanding Vitamin D1 involved a series of meticulous and groundbreaking experiments for the time. The primary methodologies employed were the irradiation of ergosterol to produce the vitamin, and the "line test" bioassay in rats to determine its antirachitic potency.

Experimental Protocols

1. Production of "Vitamin D1" via Ergosterol Irradiation:

A standardized protocol for the production of the antirachitic substance from ergosterol was crucial. While precise parameters varied between research groups, a general methodology can be outlined:

-

Starting Material: Purified ergosterol, typically isolated from yeast.

-

Solvent: Ergosterol was dissolved in a solvent that was transparent to UV light, such as ethanol (B145695) or ether.

-

Irradiation Source: A mercury-vapor quartz lamp was commonly used as a source of UV radiation.

-

Irradiation Conditions: The solution of ergosterol was exposed to UV light for a specific duration. The researchers had to carefully control the exposure time to maximize the yield of the active compound while minimizing the formation of inactive byproducts like tachysterol (B196371) and suprasterol.

-

Isolation of "Vitamin D1": Following irradiation, the solvent was evaporated. The resulting resin was then subjected to a series of purification steps, including crystallization from solvents like acetone (B3395972) and methanol, to isolate the crystalline "Vitamin D1".[6]

2. The Rat "Line Test" for Antirachitic Potency:

Developed by Elmer McCollum, J. Ernestine Becker, and colleagues, the "line test" was a semi-quantitative bioassay used to determine the vitamin D activity of a substance.[7][8]

-

Animal Model: Young rats were fed a rachitogenic diet, high in calcium and low in phosphorus, for approximately three weeks to induce rickets.

-

Assay Procedure:

-

The rachitic rats were then administered the test substance (e.g., "Vitamin D1") daily for a period of 7 to 10 days.

-

At the end of the test period, the rats were euthanized.

-

The proximal end of the tibia or the distal end of the radius was removed and sectioned longitudinally.

-

The sectioned bone was immersed in a silver nitrate (B79036) solution and then exposed to light.

-

-

Scoring: The degree of healing of the rachitic lesion was observed as a dark line of newly deposited calcium phosphate (B84403) at the epiphyseal plate. The extent of this "line" of calcification was scored on a numerical scale, providing a measure of the antirachitic potency of the tested substance.

Quantitative Data from Early Vitamin D Research

The quantitative data from the early 20th century is not as precise as modern measurements. However, the researchers meticulously recorded physical and biological properties.

| Property | "Vitamin D1" (Ergocalciferol-Lumisterol Compound) | Ergocalciferol (Vitamin D2) |

| Melting Point | ~124-125 °C | ~115-118 °C |

| Antirachitic Potency | Active | Highly Active |

Note: Specific activity units from the 1920s and 1930s are not directly comparable to modern International Units (IU) due to variations in bioassay standardization.

The Path to Reclassification: A Logical Progression

The initial excitement surrounding the discovery of a crystalline "Vitamin D" soon gave way to a more complex understanding. The process that led to the reclassification of Vitamin D1 can be visualized as a logical progression of scientific inquiry.

Caption: Logical workflow of the discovery and reclassification of Vitamin D1.

Early Understanding of the Mechanism of Action

In the era of Vitamin D1's discovery, the precise molecular mechanisms of its action were unknown. The prevailing hypothesis was that vitamin D played a direct role in promoting the deposition of calcium and phosphate in the bones, thereby preventing the軟骨病 (rickets). The understanding was more physiological than biochemical.

Caption: Simplified early concept of Vitamin D's role in preventing rickets.

The story of Vitamin D1 serves as a powerful example of the self-correcting nature of science. What was once hailed as a singular discovery evolved into a more nuanced understanding of a complex group of related compounds, paving the way for the eventual identification and synthesis of the various forms of vitamin D that are crucial for public health today.

References

- 1. History of the discovery of vitamin D and its active metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The fall and rise of rickets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 100 YEARS OF VITAMIN D: Historical aspects of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publishingimages.s3.amazonaws.com [publishingimages.s3.amazonaws.com]

- 5. The One-Hundred-Year Anniversary of the Discovery of the Sunshine Vitamin D3: Historical, Personal Experience and Evidence-Based Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Studies on experimental rickets. XVII. The effects of diets deficient in calcium and in fat-soluble A in modifying the histological structure of the bones. 1921 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nutrition classics from The Journal of Biological Chemistry 53:293-312, 1922. Studies of experimental rickets. XXI. An experimental demonstration of the existence of a vitamin which promotes calcium depositor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Vitamin D1: A Technical Guide to its Original Chemical Composition and Separation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core chemical composition of the original Vitamin D1 formulation. It provides a historical context for its discovery, detailed quantitative data, and the experimental protocols used for its separation, offering valuable insights for researchers in sterol chemistry and drug development.

Initially lauded as a singular antirachitic factor, Vitamin D1 was later revealed to be a molecular complex. This guide will illuminate the distinct chemical entities that constitute this historic formulation and the pioneering methods employed to unravel its true nature.

Chemical Composition of the Original Vitamin D1

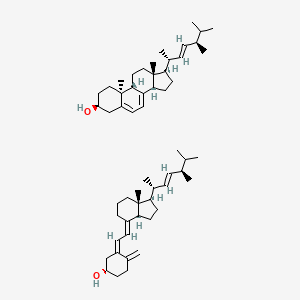

The substance originally designated as Vitamin D1 is not a single chemical entity but a 1:1 molecular compound of two distinct sterol isomers: ergocalciferol (B368823) (Vitamin D2) and lumisterol (B196343).[1] This discovery was a pivotal moment in early vitamin research, highlighting the challenges in separating structurally similar compounds.

The work of Professor Adolf Windaus and his colleagues in the early 1930s was instrumental in both the initial isolation of Vitamin D1 and the subsequent identification of its components.[1][2] Their research, published in journals such as Justus Liebigs Annalen der Chemie, laid the groundwork for understanding the complex photochemistry of ergosterol (B1671047), the precursor to these compounds.

Quantitative Data

The following tables summarize the key quantitative properties of the original Vitamin D1 formulation and its constituent components.

| Property | Vitamin D1 (Original Formulation) | Ergocalciferol (Vitamin D2) | Lumisterol |

| Molecular Formula | C₅₆H₈₈O₂ | C₂₈H₄₄O | C₂₈H₄₄O |

| Molar Mass | ~793.3 g/mol | ~396.65 g/mol | ~396.65 g/mol |

| Compositional Ratio | 1:1 molecular ratio | - | - |

| Melting Point | 124-125 °C | 115-118 °C | 105-107 °C |

Note: The properties of the original Vitamin D1 reflect its nature as a co-crystallized molecular complex.

Photochemical Origins

Both ergocalciferol and lumisterol are photoproducts derived from the ultraviolet (UV) irradiation of ergosterol, a sterol found in fungi and yeast. The irradiation of ergosterol leads to a complex mixture of isomers, from which Vitamin D1 was first crystallized.

Experimental Protocols for Separation

The separation of the components of the irradiated ergosterol mixture was a significant challenge for early 20th-century chemists. The methods they developed, primarily fractional crystallization and digitonin (B1670571) precipitation, were crucial in identifying the true nature of Vitamin D1.

Fractional Crystallization

Fractional crystallization was a key technique used to isolate and purify the components of the irradiated ergosterol mixture. This method relies on the slight differences in solubility of the various sterol isomers in different solvents at specific temperatures.

Protocol for Separation of Ergocalciferol and Lumisterol (circa 1930s):

-

Initial Crystallization of Vitamin D1: The crude irradiated ergosterol product was dissolved in a minimal amount of warm acetone (B3395972). Upon cooling, the 1:1 molecular complex of ergocalciferol and lumisterol (Vitamin D1) would crystallize out of the solution.

-

Separation of the Vitamin D1 Complex: The crystallized Vitamin D1 was then subjected to further fractional crystallization from a mixture of acetone and methanol.

-

Isolation of Lumisterol: Lumisterol, being less soluble in this solvent mixture, would precipitate out first upon cooling. The crystals were collected by filtration.

-

Isolation of Ergocalciferol: The mother liquor, now enriched in ergocalciferol, was concentrated by evaporation. Upon further cooling, ergocalciferol would crystallize and could be collected.

-

Repeated Crystallization: Both fractions were typically recrystallized multiple times from acetone or ethanol (B145695) to achieve higher purity.

Digitonin Precipitation

Digitonin, a saponin, was widely used in early sterol chemistry for its ability to form insoluble complexes (digitonides) with 3-β-hydroxysteroids. This property was exploited to separate sterols from other substances and, to some extent, from each other based on their precipitation characteristics.

Protocol for Digitonin Precipitation of Sterols (circa 1930s):

-

Preparation of the Sterol Solution: A sample of the irradiated ergosterol mixture was dissolved in 95% ethanol.

-

Addition of Digitonin: A solution of digitonin in warm 90% ethanol was added to the sterol solution.

-

Precipitation of the Digitonide: The mixture was allowed to stand, often overnight, to allow for the complete precipitation of the sterol digitonide.

-

Isolation of the Precipitate: The precipitate was collected by filtration and washed with ethanol to remove any unreacted digitonin and non-precipitable substances.

-

Regeneration of the Sterol: The sterol was recovered from the digitonide by boiling the precipitate in a solvent such as pyridine (B92270) or xylene, which would break the complex. The digitonin would then be precipitated by the addition of ether, and the free sterol could be recovered from the filtrate.

Conclusion

The elucidation of the true chemical nature of the original Vitamin D1 formulation as a 1:1 molecular complex of ergocalciferol and lumisterol stands as a testament to the meticulous experimental work of early 20th-century chemists. The separation techniques of fractional crystallization and digitonin precipitation, though now largely superseded by modern chromatographic methods, were instrumental in advancing the field of sterol chemistry. A thorough understanding of this history and the experimental foundations provides valuable context for contemporary research in vitamin D analogues and their therapeutic applications.

References

The reclassification of Vitamin D1 in scientific literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nomenclature of the vitamin D family has evolved significantly since its initial discoveries. What was once a straightforward classification system has been refined through decades of research, revealing a more complex interplay of related sterol compounds. Central to this history is the story of Vitamin D1, the first form of vitamin D to be isolated, yet one that is no longer recognized in the scientific literature as a distinct vitamer. This technical guide provides an in-depth exploration of the scientific journey that led to the reclassification of Vitamin D1, offering a comprehensive overview of its composition, the experimental methodologies used to elucidate its nature, and the distinct properties of its constituent components in comparison to other key vitamin D forms.

The Historical Context: From "Vitamin D1" to a Mixture

In the early 20th century, the search for the antirachitic factor led to the isolation of a substance from irradiated ergosterol (B1671047) that was named Vitamin D1.[1] It was initially believed to be a single, pure compound responsible for preventing and curing rickets. However, further investigation, pioneered by researchers such as Adolf Windaus, revealed that Vitamin D1 was, in fact, a co-precipitate of two distinct compounds: ergocalciferol (B368823) (Vitamin D2) and lumisterol.[1][2] This discovery was a pivotal moment in vitamin research, highlighting the importance of rigorous analytical techniques in defining the precise chemical nature of bioactive substances. The term "Vitamin D1" was subsequently dropped from the official nomenclature as it did not represent a unique chemical entity.

Below is a diagram illustrating the historical progression of the classification of Vitamin D1.

References

The Fall of Vitamin D1: A Technical Retrospective on its Discovery and Deconstruction

Published: December 19, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The entity once known as vitamin D1 holds a unique position in the history of nutritional science—a testament to the iterative process of discovery. Initially lauded as a singular, crystalline anti-rachitic factor, it was later revealed to be a molecular mixture. This technical guide delves into the pioneering work of Adolf Windaus and his contemporaries, who first isolated "vitamin D1" and subsequently unraveled its true composition. We will examine the early 20th-century experimental protocols used to irradiate ergosterol (B1671047), isolate the resulting photoproducts, and characterize its components: ergocalciferol (B368823) (vitamin D2) and lumisterol (B196343). This paper will provide a detailed account of the methodologies, quantitative data from seminal publications, and a visual representation of the experimental workflow, offering a comprehensive resource for researchers in sterol chemistry and the history of vitamin science.

Introduction: The Quest for the Anti-Rachitic Factor

In the early 20th century, the search for a cure for rickets was a major scientific endeavor. By the 1920s, it was understood that exposure to ultraviolet (UV) light or the consumption of certain foods could prevent this bone-debilitating disease. This led to the hypothesis of a "vitamin D." In the late 1920s, Adolf Windaus and his research group in Göttingen, Germany, successfully isolated a crystalline substance from the UV irradiation products of ergosterol, a sterol found in fungi and yeast.[1][2] They named this substance vitamin D1.[1] For his extensive research on sterols and their relationship with vitamins, Adolf Windaus was awarded the Nobel Prize in Chemistry in 1928.[3][4]

However, further investigation by Windaus's own laboratory and others soon revealed that vitamin D1 was not a single compound.[2][5] In 1932, Windaus, along with Linsert, Lüttringhaus, and Weidlich, published a pivotal paper demonstrating that vitamin D1 was, in fact, a molecular compound—a co-crystal—of two distinct sterol derivatives: the biologically active ergocalciferol (vitamin D2) and the inactive lumisterol.[6][7] This discovery was a crucial step in understanding the complex photochemistry of sterols and led to the correct identification of vitamin D2 as the true anti-rachitic vitamin derived from ergosterol.

This guide provides a detailed technical overview of the discovery and subsequent deconstruction of vitamin D1, focusing on the experimental methods and analytical data of the era.

The Genesis of "Vitamin D1": Experimental Protocols

The creation of what was termed vitamin D1 involved a multi-step process, beginning with the UV irradiation of ergosterol and followed by purification and crystallization.

UV Irradiation of Ergosterol

The foundational step was the photochemical conversion of ergosterol into a mixture of isomers. While the precise apparatus varied between research groups, the general procedure involved dissolving ergosterol in a suitable solvent and exposing it to UV light.

Experimental Protocol: UV Irradiation of Ergosterol (circa 1930)

-

Preparation of Ergosterol Solution: A solution of ergosterol was prepared by dissolving it in a solvent such as diethyl ether or ethanol. The concentration was typically in the range of 0.5-2%.

-

UV Exposure: The ergosterol solution was placed in a quartz flask to allow for the transmission of UV radiation. The solution was then irradiated using a mercury-vapor lamp. The irradiation time was a critical parameter, as over-exposure would lead to the formation of undesirable byproducts like tachysterol (B196371) and suprasterols. Typical irradiation times ranged from 30 minutes to several hours.

-

Monitoring the Reaction: The progress of the reaction was often monitored by observing changes in the UV absorption spectrum of the solution. Ergosterol exhibits a characteristic absorption maximum, which diminishes as it is converted to its photoproducts.

-

Solvent Removal: Following irradiation, the solvent was removed under reduced pressure to yield a resinous mixture of photoproducts.

Isolation and Crystallization of "Vitamin D1"

The crude irradiation product was a complex mixture from which "vitamin D1" was isolated through a series of purification and crystallization steps.

Experimental Protocol: Isolation of "Vitamin D1"

-

Initial Purification: The resinous residue from the irradiation process was dissolved in a minimal amount of a suitable solvent, such as acetone (B3395972) or methanol.

-

Crystallization: The solution was then cooled to induce crystallization. The initial crystals formed were often a mixture of unreacted ergosterol and various photoproducts.

-

Fractional Crystallization: Through a meticulous process of fractional crystallization from different solvents (e.g., acetone, ethyl acetate, methanol), Windaus and his team were able to isolate a crystalline substance with a sharp melting point, which they identified as vitamin D1.[8]

The Deconstruction of Vitamin D1: Separation of its Components

The realization that vitamin D1 was not a pure substance prompted efforts to separate its constituents. This was achieved through further fractional crystallization and derivatization techniques.

Experimental Protocol: Separation of Ergocalciferol and Lumisterol

-

Selective Precipitation: It was discovered that ergocalciferol and lumisterol exhibited different solubilities in various solvent systems. By carefully selecting solvents and controlling the temperature, it was possible to selectively crystallize one component while the other remained in solution.

-

Derivatization: Another key technique was the use of digitonin, which selectively precipitates 3-β-hydroxysterols like ergosterol and lumisterol, but not ergocalciferol under certain conditions. This allowed for the removal of unreacted ergosterol and the separation of lumisterol from ergocalciferol.

-

Final Purification: The separated components were then further purified by repeated crystallization until a constant melting point and specific optical rotation were achieved.

Quantitative Data and Physicochemical Properties

The characterization of "vitamin D1" and its components relied on the analytical techniques of the time, primarily melting point determination, elemental analysis, and polarimetry. The following tables summarize the quantitative data reported in the early literature.

| Compound | Melting Point (°C) | Specific Optical Rotation (in ethanol) | Molecular Formula | Molecular Weight ( g/mol ) |

| "Vitamin D1" | 124-125 | - | C₂₈H₄₄O · C₂₈H₄₄O | 793.3 |

| Ergocalciferol (Vitamin D2) | 115-117 | +103° to +105° | C₂₈H₄₄O | 396.65 |

| Lumisterol | 118 | +192° | C₂₈H₄₄O | 396.65 |

Note: The values presented are approximate and varied slightly between different publications of the era.

Visualizing the Discovery Process and Chemical Structures

The following diagrams illustrate the experimental workflow for the discovery of Vitamin D1 and the photochemical relationship between ergosterol and the components of Vitamin D1.

Figure 1: Experimental workflow for the synthesis and deconstruction of "Vitamin D1".

References

- 1. nobelprize.org [nobelprize.org]

- 2. History of the discovery of vitamin D and its active metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sterol molecule: structure, biosynthesis, and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nobelprize.org [nobelprize.org]

- 5. fingredients.com [fingredients.com]

- 6. minds.wisconsin.edu [minds.wisconsin.edu]

- 7. Über das krystallisierte Vitamin D<sub>2</sub> | CiNii Research [cir.nii.ac.jp]

- 8. Sterol biosynthesis: the early days - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Biological Activity Assays of Vitamin D1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological activity assays of Vitamin D1. It delves into the historical context of Vitamin D1's discovery, revealing its composition as a mixture of ergocalciferol (B368823) (Vitamin D2) and lumisterol. The focus of this paper is on the early methods used to determine the antirachitic potency of this substance, which was primarily attributed to its ergocalciferol content. Detailed experimental protocols for the foundational rat "line test" and chick bioassay are provided, along with a summary of the early understanding of Vitamin D's physiological action. Quantitative data from early studies are presented in tabular format, and key experimental workflows and signaling pathways, as understood in the early 20th century, are visualized using Graphviz diagrams. This document serves as a valuable resource for researchers interested in the historical development of vitamin analysis and the foundational experiments that paved the way for our modern understanding of Vitamin D.

Introduction: The Discovery and Identity of Vitamin D1

In the early 20th century, the search for a cure for rickets, a debilitating bone disease in children, led to the discovery of a fat-soluble "accessory food factor" with antirachitic properties.[1] In the late 1920s, a substance isolated from irradiated plant sterols was named Vitamin D1.[2] However, further research revealed that Vitamin D1 was not a single compound but a mixture of ergocalciferol (the active antirachitic component, later named Vitamin D2) and lumisterol, an inactive isomer.[3] Therefore, the initial biological activity assays attributed to Vitamin D1 were, in fact, measuring the potency of what we now know as Vitamin D2.

The pioneering work of researchers like Elmer McCollum and Harry Steenbock established that ultraviolet (UV) irradiation of certain foods and sterols could produce this antirachitic factor.[2][3] These discoveries led to the development of bioassays to quantify the biological activity of these new preparations, which was crucial for their standardization and therapeutic use.

Early Antirachitic Bioassays: Methodologies

The potency of early Vitamin D preparations was determined by their ability to cure or prevent rickets in animal models. The two most prominent methods were the rat "line test" and the chick bioassay.

The Rat "Line Test" Bioassay

The "line test" was a widely used method for quantifying the antirachitic activity of a substance. It relied on the visual assessment of bone healing in rats in which rickets had been experimentally induced.

Experimental Protocol:

-

Animal Model: Young albino rats (typically 21-28 days old) were selected from a standardized colony.

-

Rickets Induction (Depletion Period): The rats were fed a rachitogenic diet for approximately 18-25 days. This diet was high in calcium and low in phosphorus, and devoid of Vitamin D. This dietary imbalance reliably induced rickets.

-

Assay Period:

-

After the depletion period, the rats were divided into groups.

-

One group served as a negative control, continuing on the rachitogenic diet.

-

Another group received a reference standard of Vitamin D (e.g., a standardized cod liver oil or later, pure calciferol).

-

The test groups were administered varying doses of the "Vitamin D1" preparation being assayed.

-

The administration was typically oral, often mixed with a small amount of edible oil.

-

-

Evaluation of Healing:

-

After a 7-10 day assay period, the rats were euthanized.

-

The radii and ulnae were dissected and prepared for examination.

-

The bones were split longitudinally and stained with a silver nitrate (B79036) solution.

-

In a rachitic bone, the uncalcified cartilage at the epiphysis does not stain.

-

Upon healing, a distinct line of newly deposited calcium appears, which is stained black by the silver nitrate. This is the "line" in the "line test".

-

-

Scoring: The degree of healing was scored on a numerical scale based on the continuity and width of the calcified line. A score of 0 represented no healing, while higher scores (e.g., up to 4 or more) indicated progressive degrees of healing. The potency of the test substance was determined by comparing the average healing score of the test group to that of the reference standard group.

The Chick Bioassay

Chicks were also used to assay for antirachitic activity, as they develop rickets on a Vitamin D-deficient diet. This model was particularly important because it was discovered that chicks utilize Vitamin D2 less efficiently than Vitamin D3, a finding of significant biological and commercial importance.

Experimental Protocol:

-

Animal Model: Day-old chicks were used for the assay.

-

Rickets Induction: The chicks were raised on a Vitamin D-deficient diet for the first few weeks of life.

-

Assay Period:

-

The rachitic chicks were divided into groups.

-

A negative control group received no Vitamin D.

-

A reference group received a standard preparation of Vitamin D.

-

Test groups were given graded doses of the "Vitamin D1" preparation.

-

-

Evaluation of Antirachitic Activity: The primary endpoint for this assay was the analysis of bone mineralization.

-

After a set period (e.g., 3-4 weeks), the chicks were euthanized.

-

The tibiae were dissected, cleaned of soft tissue, and dried.

-

The bone ash content was determined by incinerating the bones at a high temperature (e.g., 600-800°C) and weighing the remaining inorganic ash.

-

-

Quantification: The percentage of bone ash was used as a quantitative measure of antirachitic activity. A higher percentage of bone ash indicated better mineralization and thus, a more potent Vitamin D preparation. The potency of the test substance was calculated by comparing the bone ash percentage of the test groups to that of the reference standard groups.

Quantitative Data from Initial Assays

Quantifying the biological activity of early Vitamin D preparations was a significant challenge. The concept of the International Unit (IU) was established to standardize the potency of these substances based on their biological effect. Initially, one IU of Vitamin D was defined as the activity of a specific amount of a standard irradiated ergosterol (B1671047) solution. Later, this was standardized to the biological activity of 0.025 micrograms of crystalline Vitamin D2.[[“]]

While specific dose-response data from the earliest "Vitamin D1" assays are scarce in modern literature due to its reclassification as a mixture, the following table provides a representative summary of the kind of quantitative outcomes that were assessed in early antirachitic bioassays using irradiated ergosterol (Vitamin D2).

| Bioassay Method | Animal Model | Dosage of Irradiated Ergosterol (Vitamin D2) | Endpoint Measured | Typical Quantitative Result |

| Rat "Line Test" | Rachitic Rat | Graded doses (e.g., 0.01 - 0.1 µ g/day ) | Degree of Bone Healing (Scored) | Dose-dependent increase in healing score. A daily dose of approximately 0.025 µg (1 IU) would produce a defined, significant healing line. |

| Chick Bioassay | Rachitic Chick | Graded doses in feed (e.g., IU per 100g of feed) | Percent Bone Ash of Tibia | Dose-dependent increase in bone ash percentage. A diet supplemented with a sufficient level of Vitamin D2 would result in a bone ash percentage approaching that of healthy, non-rachitic chicks (typically >45%). |

Note: Early studies demonstrated that chicks require significantly higher amounts of Vitamin D2 compared to Vitamin D3 to achieve the same antirachitic effect. In chicks, the antirachitic effect of vitamin D3 was found to be about 15 times higher than that of vitamin D2.[5]

Visualizing Early Concepts: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow of the early bioassays and the historical understanding of Vitamin D's signaling pathway.

Caption: Experimental workflow for early antirachitic bioassays.

References

- 1. journals.ed.ac.uk [journals.ed.ac.uk]

- 2. 100 YEARS OF VITAMIN D: Historical aspects of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. History of the discovery of vitamin D and its active metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. [Comparative antirachitic activity of vitamins D2 and D3 in the body of chicks] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Obsolete Distinction: A Technical Guide to Vitamin D1 and Its Modern Counterparts

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The term "Vitamin D1" is a historical artifact, representing an impure mixture rather than a distinct molecular entity.[1][2][3] Initially isolated from the irradiation of ergosterol, it was later identified as a 1:1 molecular compound of ergocalciferol (B368823) (Vitamin D2) and lumisterol (B196343).[3][4][5] This guide provides a comprehensive technical overview of the key distinctions between the components of the original "Vitamin D1" and other significant D vitamins, focusing on their chemical properties, metabolism, biological activity, and the analytical methods used for their differentiation. A central theme is the demonstrably higher efficacy of cholecalciferol (Vitamin D3) in improving and sustaining Vitamin D status in humans compared to ergocalciferol (Vitamin D2).[[“]][7][8][9][10] This document is intended to serve as a detailed resource for researchers and professionals in drug development, providing the necessary data and methodologies to inform research and clinical decisions.

Chemical and Physical Distinctions

The primary vitamers of interest are ergocalciferol (D2) and cholecalciferol (D3). Lumisterol, a stereoisomer of ergosterol, is the other component of the historical Vitamin D1.[5] The key structural difference between Vitamin D2 and D3 lies in their side chains. Vitamin D2 possesses a double bond between carbons 22 and 23 and a methyl group at carbon 24, features absent in Vitamin D3.[11]

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Origin | Key Structural Features |

| Ergocalciferol (Vitamin D2) | C28H44O | 396.65 | Plant/Fungi-derived (from ergosterol)[7] | Double bond at C22-23; Methyl group at C24[11] |

| Cholecalciferol (Vitamin D3) | C27H44O | 384.64 | Animal-derived (from 7-dehydrocholesterol); Synthesized in skin upon UVB exposure[7] | Saturated side chain |

| Lumisterol | C28H44O | 396.65 | Photochemical by-product of Vitamin D2 preparation[5] | (9β,10α) stereoisomer of ergosterol[5] |

Comparative Metabolism and Pharmacokinetics

Both Vitamin D2 and D3 are biologically inert prohormones that require two hydroxylation steps for activation.[11] The first occurs in the liver to produce 25-hydroxyvitamin D (25(OH)D), the major circulating form and the accepted biomarker of Vitamin D status. The second hydroxylation, primarily in the kidneys, forms the active hormone, 1,25-dihydroxyvitamin D (1,25(OH)2D).[11]

A critical distinction in their metabolism is the lower binding affinity of Vitamin D2 and its metabolites for the Vitamin D Binding Protein (DBP) compared to their Vitamin D3 counterparts.[12][13] This leads to a shorter circulating half-life and more rapid clearance of 25(OH)D2.[13][14] Consequently, Vitamin D3 is more effective at raising and maintaining serum 25(OH)D concentrations.[[“]][8][9][10]

Metabolic Pathway of Vitamin D2 and D3

Biological Activity and Receptor Binding

The biological actions of Vitamin D are mediated through the binding of its active form, 1,25(OH)2D, to the Vitamin D Receptor (VDR), a nuclear transcription factor.[15]

Vitamin D Receptor (VDR) and Vitamin D Binding Protein (DBP) Affinities

While the active metabolites of both D2 and D3 (ercalcitriol and calcitriol) exhibit equal binding affinity for the VDR, their precursors and 25-hydroxylated forms show significant differences in their affinity for DBP.[15][16]

| Ligand | Binding Protein | Relative Affinity | Significance |

| 25-hydroxyvitamin D2 (25(OH)D2) | DBP | Lower than 25(OH)D3[12][13] | Shorter plasma half-life, faster clearance[13][14] |

| 25-hydroxyvitamin D3 (25(OH)D3) | DBP | Higher than 25(OH)D2[12][13] | Longer plasma half-life, sustained serum levels[17] |

| 1,25-dihydroxyvitamin D2 (Ercalcitriol) | VDR | Equal to Calcitriol[15] | Equipotent at the receptor level |

| 1,25-dihydroxyvitamin D3 (Calcitriol) | VDR | Equal to Ercalcitriol[15] | Equipotent at the receptor level |

| Lumisterol | VDR | Dissociation constant >20 µM[18] | Very low affinity compared to active D3 |

Biological Potency

Numerous studies have demonstrated that Vitamin D3 is more potent than Vitamin D2 in raising and maintaining serum 25(OH)D levels in humans.[[“]][8][9][10] One study found Vitamin D3 to be approximately 87% more potent than Vitamin D2 in this regard.[10] Another meta-analysis concluded that Vitamin D3 supplementation resulted in a significantly greater increase in serum 25(OH)D concentrations compared to Vitamin D2.[9]

Lumisterol Metabolism and Activity

Contrary to earlier assumptions of being biologically inert, lumisterol is metabolized by the enzyme CYP11A1 to form hydroxylated products.[4] These metabolites have shown biological activity, including anti-proliferative effects in human keratinocytes and the ability to act on Liver X Receptors (LXRs).[18][19][20] Hydroxylated forms of lumisterol have also been shown to induce the expression of genes that protect against oxidative stress.[21]

Experimental Protocols for Differentiation and Quantification

The accurate differentiation and quantification of Vitamin D vitamers and their metabolites are crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for this purpose.[2][22][23][24][25]

Sample Preparation and Extraction

-

Protein Precipitation: A common initial step for serum or plasma samples to remove interfering proteins.

-

Liquid-Liquid Extraction (LLE): Used to isolate the fat-soluble Vitamin D compounds from the aqueous sample matrix.

-

Solid-Phase Extraction (SPE): Offers a more automated and controlled extraction process, providing cleaner extracts. A detailed SPE protocol for Vitamin D3 and its isomers in olive oil has been described.[26]

Chromatographic Separation

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate the different Vitamin D forms prior to detection.

-

Reverse-Phase HPLC: Commonly used with C18 columns. Highly hydrophobic phases are required for the separation of the structurally similar D2 and D3.[27]

-

Two-Dimensional HPLC (2D-HPLC): Particularly useful for complex matrices like feedstuff, where a single separation column is insufficient to resolve the analytes from interfering compounds.[26][28]

Detection and Quantification

-

UV Detection: Vitamin D compounds absorb UV light, typically at a wavelength of 265 nm, allowing for their detection and quantification.[27]

-

Tandem Mass Spectrometry (MS/MS): Provides high sensitivity and specificity, allowing for the accurate measurement of various metabolites simultaneously, even at low concentrations.[2][22][23][24][25]

Experimental Workflow for LC-MS/MS Analysis

Conclusion

The historical term "Vitamin D1" represents a mixture of ergocalciferol (Vitamin D2) and lumisterol and is not a distinct Vitamin D vitamer. A comprehensive understanding of the differences between Vitamin D2, D3, and lumisterol is essential for researchers and drug development professionals. Key takeaways include:

-

Superiority of Vitamin D3: Cholecalciferol (D3) is more effective than ergocalciferol (D2) at raising and maintaining serum 25(OH)D levels due to the higher affinity of its metabolites for the Vitamin D Binding Protein.

-

Equipotency at the Receptor: The active forms of both D2 and D3 have equal affinity for the Vitamin D Receptor.

-

Biological Relevance of Lumisterol: Lumisterol, once considered inert, is now known to be metabolized into biologically active compounds with potential roles in regulating cell proliferation and oxidative stress.

-

Gold Standard for Analysis: LC-MS/MS is the definitive method for the accurate separation and quantification of Vitamin D vitamers and their metabolites.

This guide provides a foundational understanding and detailed data to support further research and development in the field of Vitamin D metabolism and its clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. greal.co [greal.co]

- 4. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lumisterol - Wikipedia [en.wikipedia.org]

- 6. consensus.app [consensus.app]

- 7. Vitamin D2 vs. D3: What’s the Difference? [healthline.com]

- 8. Evidence that vitamin D3 increases serum 25-hydroxyvitamin D more efficiently than does vitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of vitamin D2 and vitamin D3 supplementation in raising serum 25-hydroxyvitamin D status: a systematic review and meta-analysis1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Vitamin D - Wikipedia [en.wikipedia.org]

- 12. Vitamin D Binding Protein and the Biological Activity of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 13. direct-ms.org [direct-ms.org]

- 14. Comparison of Metabolism of Vitamins D2 and D3 in Children With Nutritional Rickets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. droracle.ai [droracle.ai]

- 17. droracle.ai [droracle.ai]

- 18. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Vitamin D and lumisterol derivatives can act on liver X receptors (LXRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antioxidant Functions of Vitamin D and CYP11A1-Derived Vitamin D, Tachysterol, and Lumisterol Metabolites: Mechanisms, Clinical Implications, and Future Directions | MDPI [mdpi.com]

- 22. Vitamin D and metabolites measurement by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. diagnostics.roche.com [diagnostics.roche.com]

- 24. Analysis of vitamin D metabolic markers by mass spectrometry: Recent progress regarding the "gold standard" method and integration into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 26. Combination of a solid phase extraction and a two-dimensional LC-UV method for the analysis of vitamin D3 and its isomers in olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. fishersci.co.uk [fishersci.co.uk]

Unraveling the Crystalline Architecture of Vitamin D1: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystalline structure of the components of Vitamin D1, catering to researchers, scientists, and professionals in drug development. Vitamin D1 is a molecular complex composed of a 1:1 ratio of ergocalciferol (B368823) (Vitamin D2) and lumisterol (B196343).[1] This document delves into the crystallographic details of each component and the intricate arrangement within the Vitamin D1 heterodimer, supported by quantitative data, detailed experimental methodologies, and visual representations of their molecular interactions.

Introduction to Vitamin D1

Vitamin D1 was the first of the D vitamins to be isolated and was initially believed to be a single compound. Subsequent research revealed its true nature as a co-crystal of two distinct steroid-derived molecules: ergocalciferol, a vital nutrient for calcium homeostasis, and lumisterol, a photoisomer of ergosterol. The precise arrangement of these two components in a crystalline lattice is crucial for understanding its stability, and physicochemical properties.

Crystalline Structure of Ergocalciferol (Vitamin D2)

The crystal structure of ergocalciferol has been determined by X-ray crystallography. The following table summarizes the key crystallographic parameters.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 21.695 Å, b = 6.857 Å, c = 35.320 Å |

| Molecules per Unit Cell (Z) | 8 |

Experimental Protocol: X-ray Diffraction Analysis of Ergocalciferol

The crystallographic data for ergocalciferol was obtained through single-crystal X-ray diffraction. A suitable single crystal of ergocalciferol was mounted on a goniometer head. Data was collected using a four-circle diffractometer, which allows for the precise orientation of the crystal in the X-ray beam. The diffraction patterns were recorded and the intensities of the reflections were measured. These intensities were then used to solve the phase problem and generate an electron density map, from which the atomic positions and the overall crystal structure were determined.

Crystalline Structure of Lumisterol

Lumisterol, the other component of Vitamin D1, also has a well-defined crystalline structure. A crystallographic examination of lumisterol was reported by Hodgkin and Sayre in 1952. The table below outlines its crystallographic properties.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 10.3 Å, b = 7.4 Å, c = 17.0 Å, β = 114° |

| Molecules per Unit Cell (Z) | 2 |

Experimental Protocol: X-ray Crystallographic Examination of Lumisterol

The determination of the lumisterol crystal structure involved the use of X-ray photography. Crystals of lumisterol were irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns were captured on photographic film. The positions and intensities of the diffraction spots were meticulously measured. These data were then used in conjunction with Patterson and Fourier synthesis methods to deduce the arrangement of atoms within the crystal lattice.

The Heterodimeric Structure of Vitamin D1

A seminal study by Tan, Tham, and Okamura in 2000 elucidated the X-ray crystallographic structure of Vitamin D1, revealing a "sandwich-like" 1:1 heterodimeric complex of lumisterol and ergocalciferol.[2] The interaction between the two molecules is a key feature of the Vitamin D1 crystal.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 11.033 Å, b = 7.479 Å, c = 28.634 Å, β = 94.34° |

| Molecules per Unit Cell (Z) | 2 (of each component) |

Experimental Protocol: Single-Crystal X-ray Analysis of Vitamin D1

Crystals of Vitamin D1 suitable for X-ray diffraction were grown from a solution containing an equimolar mixture of ergocalciferol and lumisterol. A single crystal was mounted and cooled to a low temperature to minimize thermal vibrations. A modern CCD area detector was used to collect the diffraction data. The structure was solved using direct methods and refined using full-matrix least-squares techniques. This allowed for the precise determination of the atomic coordinates of both the ergocalciferol and lumisterol molecules within the Vitamin D1 crystal.

Visualization of Molecular Interactions

To illustrate the relationship between the components and the formation of Vitamin D1, the following diagrams are provided.

Caption: Formation of the Vitamin D1 molecular complex from its constituent components.

Caption: General workflow for X-ray crystallographic structure determination.

References

The Dawn of the Sunshine Vitamin: An In-depth Guide to the Early Nomenclature and Characterization of Vitamin D Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical nomenclature and initial experimental characterization of vitamin D and its early analogs. The discovery of these secosteroids in the early 20th century marked a pivotal moment in nutritional science and the fight against rickets. This document delves into the foundational experiments, quantitative analyses, and the nascent understanding of the vitamin D signaling pathway, presenting the information with the technical detail required for researchers and professionals in drug development.

The Emergence of the "Antirachitic Factor" and Early Nomenclature

The story of vitamin D begins with the search for a cure for rickets, a debilitating childhood bone disease. By the early 1920s, researchers had identified a fat-soluble substance with "antirachitic" properties. This led to the initial classification and naming of the various forms of what would come to be known as vitamin D.

In 1922, Elmer McCollum, having distinguished this new factor from the already known vitamin A, proposed the name "vitamin D".[1][2] The subsequent years saw the isolation and characterization of several related compounds, leading to a numerical nomenclature system. However, as chemical structures were elucidated, some of these initial classifications were revealed to be mixtures or isomers.

Table 1: Early Nomenclature of Vitamin D Analogs

| Trivial Name | Chemical Composition | Precursor | Year of Characterization/Discovery |

| Vitamin D1 | A 1:1 molecular compound of ergocalciferol (B368823) and lumisterol (B196343).[3][4] | Ergosterol (B1671047) (via irradiation) | Late 1920s (later identified as a mixture)[4] |

| Vitamin D2 | Ergocalciferol | Ergosterol (from yeast and plants)[3][4] | Isolated in 1931, structure determined in 1932.[4][5] |

| Vitamin D3 | Cholecalciferol | 7-dehydrocholesterol (in animal skin)[3][4] | Isolated and structure determined in 1935.[3] |

| Vitamin D4 | 22-Dihydroergocalciferol | Ergosterol derivative | - |

| Vitamin D5 | Sitocalciferol | 7-Dehydrositosterol | - |

The term "vitamin D" is now used as a general descriptor for all steroids exhibiting the biological activity of calciol.[6] While the International Union of Pure and Applied Chemistry (IUPAC) recommended a more systematic nomenclature in 1981, the trivial names, particularly for vitamins D2 and D3, remain in common use.[3][6]

Foundational Experimental Protocols

The characterization of vitamin D analogs relied on a combination of innovative bioassays and early physicochemical methods. These experiments were crucial for quantifying the biological activity and beginning to understand the chemical nature of these compounds.

Biological Assays for Antirachitic Activity

The primary method for quantifying vitamin D's potency was through animal bioassays that measured the healing of rickets.

2.1.1. The Line Test in Rats

The "line test" was a widely accepted method for determining the vitamin D content of foods and supplements.[7][8]

-

Principle: This curative biological assay is based on the degree of healing in the leg bones of rats previously made rachitic.

-

Methodology:

-

Induction of Rickets: Young rats were fed a rachitogenic diet, high in calcium and low in phosphorus, for approximately three weeks to induce rickets.[9]

-

Dosing: The rachitic rats were then divided into groups and administered graded doses of the test substance or a reference standard of vitamin D over a period of 10-14 days.[9]

-

Assessment of Healing: After the dosing period, the rats were sacrificed, and their radii and ulnae were removed. The bones were sectioned longitudinally and stained, often with silver nitrate, which would deposit on the newly calcified areas.[10]

-

Quantification: The extent of the newly formed line of calcification at the epiphyseal plate was scored against a reference scale. This "line" of healing was directly proportional to the dose of vitamin D administered.[7] The activity was expressed in International Units (IU), with one IU being equivalent to the activity of 25 nanograms of cholecalciferol.[11]

-

2.1.2. The Chick Bioassay

The chick bioassay was also instrumental, particularly in revealing the differential potency of vitamin D analogs.

-

Principle: This assay measures the effect of vitamin D on bone mineralization in chicks.

-

Methodology:

-

Depletion: Newly hatched chicks were fed a vitamin D-deficient diet for a depletion period.[12]

-

Supplementation: The chicks were then fed diets supplemented with known amounts of the vitamin D source being tested.[12]

-

Analysis: After a set period, bone parameters such as bone ash content, tibia breaking strength, and serum calcium and phosphorus levels were measured to evaluate the degree of bone mineralization.[12][13]

-

Physicochemical Characterization

Alongside bioassays, early researchers employed physicochemical methods to isolate and characterize vitamin D.

2.2.1. Production by Ultraviolet (UV) Irradiation

A pivotal discovery was that vitamin D could be produced by irradiating certain sterols with UV light.[4]

-

Principle: The B-ring of the sterol precursor is cleaved by UV energy, leading to the formation of a previtamin, which then thermally isomerizes to the vitamin D molecule.

-

Methodology for Vitamin D2 Production:

-

Precursor: Ergosterol, extracted from yeast or other fungi, was used as the starting material.[14]

-

Irradiation: The ergosterol, often in a solvent like ethanol (B145695), was exposed to UV light, typically from a mercury vapor lamp.[14] The most effective wavelengths were found to be in the UV-B range (280-315 nm).[6][15]

-

Conversion: The duration and intensity of the irradiation were critical factors influencing the yield of vitamin D2 and the formation of other photoisomers like lumisterol and tachysterol.[14][16]

-

Isolation: The resulting mixture was then subjected to purification processes to isolate the vitamin D2.

-

2.2.2. Spectroscopic Analysis

Early spectroscopic methods provided the first insights into the chemical structure of vitamin D.

-

Principle: The conjugated triene system in the vitamin D molecule gives it a characteristic UV absorption spectrum.

-

Methodology:

-

Sample Preparation: The vitamin D analog was purified and dissolved in a suitable solvent, such as ethanol or hexane.

-

Measurement: The absorbance of the solution was measured across a range of UV wavelengths using a spectrophotometer.

-

Analysis: The wavelength of maximum absorbance (λmax) was a key characteristic used for identification and quantification.[15][17]

-

Quantitative Data from Early Studies

The early research on vitamin D generated crucial quantitative data that allowed for the standardization of preparations and a deeper understanding of the relative potencies of different analogs.

Table 2: Biological Potency and Physicochemical Properties of Early Vitamin D Analogs

| Analog | Biological Potency (Antirachitic Activity) | UV Absorption λmax |

| Vitamin D2 (Ergocalciferol) | Considered the standard for some time. | ~265 nm[18][19] |

| Vitamin D3 (Cholecalciferol) | In chicks, found to be approximately 15 times more potent than vitamin D2.[13] | ~265 nm[18][19] |

The discrepancy in potency between D2 and D3, particularly in avian species, was a significant finding, highlighting the importance of the side-chain structure for biological activity. This difference is now attributed to a lower affinity of vitamin D2 for the vitamin D binding protein (DBP) in birds, leading to a shorter circulating half-life.

Early Understanding of the Vitamin D Metabolic and Signaling Pathway

While the detailed molecular mechanisms were not fully elucidated until decades later, the early work laid the groundwork for understanding that vitamin D is a prohormone that requires metabolic activation to exert its biological effects. The modern understanding of this pathway provides context for the early discoveries.

The following diagrams illustrate the key steps in the metabolic activation of vitamin D and its subsequent genomic signaling pathway.

Caption: Metabolic activation of Vitamin D.

Caption: Genomic signaling pathway of Vitamin D.

The active form of vitamin D, calcitriol, functions as a steroid hormone.[4] It binds to the Vitamin D Receptor (VDR), a nuclear receptor.[3] This ligand-receptor complex then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic action underlies the diverse physiological effects of vitamin D, most notably the regulation of calcium and phosphorus homeostasis, which is essential for healthy bone mineralization.[4]

Conclusion

The early period of vitamin D research was characterized by a series of landmark discoveries that transitioned the understanding of this essential nutrient from a mysterious "antirachitic factor" to a family of chemically defined secosteroids. The development of robust bioassays, coupled with pioneering work in photochemistry and spectroscopy, allowed for the initial quantification and characterization of vitamin D analogs. While the nomenclature has evolved, the foundational work on vitamins D2 and D3 established the critical role of these compounds in human health and paved the way for decades of research into their complex metabolism and diverse physiological functions. This historical perspective remains essential for today's researchers and drug development professionals as they continue to explore the therapeutic potential of novel vitamin D analogs.

References

- 1. omicsonline.org [omicsonline.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Schematic view of vitamin D (VD) signaling pathway mediated VD receptor (VDR) [pfocr.wikipathways.org]

- 6. researchgate.net [researchgate.net]

- 7. Technique of the line test assay for vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Bioassay of Vitamin D | PDF [slideshare.net]

- 10. scribd.com [scribd.com]

- 11. phytobiotics.com [phytobiotics.com]

- 12. researchgate.net [researchgate.net]

- 13. [Comparative antirachitic activity of vitamins D2 and D3 in the body of chicks] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. thaiscience.info [thaiscience.info]

- 16. Conversion of ergosterol into vitamin D2 and other photoisomers in Agaricus bisporus mushrooms under UV-C irradiation [pubblicazioni.unicam.it]

- 17. symeres.com [symeres.com]

- 18. omicsonline.org [omicsonline.org]

- 19. researchgate.net [researchgate.net]

The Rise and Fall of Vitamin D1: A Technical Retrospective on its Historical Significance in Nutritional Science

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Vitamin D1, the first form of vitamin D to be isolated. Initially heralded as a singular, crucial nutrient in the fight against rickets, it was later reclassified upon the discovery that it was, in fact, a molecular compound. This paper will detail the historical context of its discovery, the experimental methodologies employed in its isolation and eventual characterization, and the scientific reasoning behind its delisting as a distinct vitamin. Quantitative data on its composition and the biological activities of its constituent parts are presented, alongside diagrams illustrating the relevant biochemical pathways and the historical workflow of its scientific journey. This analysis serves to clarify the historical significance of Vitamin D1 and its lasting impact on the field of nutritional science.

Introduction: The Quest for the Antirachitic Factor

The early 20th century saw a concerted effort to understand and combat the widespread prevalence of rickets, a disease characterized by debilitating bone deformities in children.[1] By the 1920s, researchers had established that rickets could be cured by exposure to ultraviolet (UV) light or by dietary interventions, notably with cod liver oil. This led to the hypothesis of a fat-soluble "vitamin D" responsible for calcium homeostasis and bone mineralization.

In the late 1920s and early 1930s, the German chemist Adolf Windaus and his colleagues were at the forefront of research to isolate and identify this elusive antirachitic factor.[2] Their work on the irradiation of plant sterols, specifically ergosterol (B1671047), led to the isolation of a crystalline substance they named "Vitamin D1".[2] This was a landmark achievement, providing the scientific community with what was believed to be a pure form of the vitamin, for which Windaus was awarded the Nobel Prize in Chemistry in 1928 for his broader work on sterols and vitamins.[3][4]

The Discovery and Initial Characterization of Vitamin D1

The isolation of Vitamin D1 was a pivotal moment in nutritional science. It provided a tangible substance that could be studied and quantified, moving the understanding of vitamin D from a conceptual "factor" to a specific chemical entity.

Experimental Protocol: Isolation of Vitamin D1

While the full, detailed protocols from Windaus's original publications are not readily accessible, based on numerous historical accounts and related scientific papers of the era, the general methodology for the production and isolation of Vitamin D1 can be summarized as follows:

-

Starting Material: Purified ergosterol, a sterol derived from yeast and fungi, was used as the provitamin.

-

UV Irradiation: A solution of ergosterol in a solvent such as ether or alcohol was exposed to ultraviolet radiation from a mercury vapor lamp.[5] This photochemical reaction converted a portion of the ergosterol into a mixture of isomers.

-

Removal of Unreacted Ergosterol: Unreacted ergosterol was precipitated from the solution using digitonin, with which it forms an insoluble complex.[5]

-

Purification and Crystallization: The remaining solution, containing the irradiation products, was concentrated to a resin. Through a process of fractional crystallization, likely from solvents such as aqueous alcohol, a crystalline substance was obtained.[6][7] This crystalline product was designated Vitamin D1.

Caption: Workflow for the isolation of Vitamin D1.

The Re-evaluation and Delisting of Vitamin D1

Despite the initial excitement, further research in the early 1930s began to cast doubt on the purity of Vitamin D1. It was discovered that Vitamin D1 was not a single compound but a 1:1 molecular complex of two different sterols: ergocalciferol (B368823) (which was then designated as the true Vitamin D2) and lumisterol (B196343).[8][9]

Experimental Evidence for a Mixture

The realization that Vitamin D1 was a mixture came from more rigorous analytical techniques of the time, likely involving repeated fractional crystallization under different conditions and careful measurement of physical properties such as melting point and optical rotation. It was observed that the properties of Vitamin D1 were not consistent with that of a pure substance and that it could be separated into two distinct components with different physical and biological properties.

Caption: The scientific journey of Vitamin D1.

Quantitative Data and Biological Activity

The key to understanding the historical significance of Vitamin D1 lies in the quantitative analysis of its components and their respective biological activities.

Composition of Vitamin D1

The table below summarizes the composition and properties of Vitamin D1 and its constituent molecules.

| Property | Vitamin D1 | Ergocalciferol (Vitamin D2) | Lumisterol |

| Composition | 1:1 Molecular Compound | C28H44O | C28H44O |

| Molecular Formula | C56H88O2 | C28H44O | C28H44O |

| Molecular Weight | ~793.3 g/mol | ~396.7 g/mol | ~396.7 g/mol |

| Antirachitic Activity | Present | Biologically Active | Considered Biologically Inactive (for rickets) |

Note: The molecular weights are approximate and based on the most common isotopes.

Biological Activity of Components

The antirachitic activity of Vitamin D1 was entirely attributable to its ergocalciferol (Vitamin D2) component. At the time of this research, lumisterol was found to be biologically inactive in the context of preventing or curing rickets. Modern research has begun to explore other potential biological roles of lumisterol and its derivatives, including anti-proliferative and photoprotective effects, but these were unknown at the time and are separate from the classical definition of vitamin D activity.[10][11]

The Signaling Pathway of Ergocalciferol (Vitamin D2)

The biologically active component of Vitamin D1, ergocalciferol, follows a well-established metabolic activation pathway to exert its effects on calcium and bone metabolism.

Caption: Metabolic activation and action of Vitamin D2.

-

Hepatic Hydroxylation: Ergocalciferol is transported to the liver, where it undergoes hydroxylation by the enzyme 25-hydroxylase to form 25-hydroxyvitamin D2 (calcidiol). This is the major circulating form of vitamin D.

-

Renal Hydroxylation: 25-hydroxyvitamin D2 is then transported to the kidneys, where it undergoes a second hydroxylation by the enzyme 1α-hydroxylase to form 1,25-dihydroxyvitamin D2 (calcitriol), the biologically active form of the vitamin.

-

Cellular Mechanism: Calcitriol binds to the vitamin D receptor (VDR) in the nucleus of target cells, primarily in the intestines, bones, and kidneys. This binding initiates a cascade of genomic responses that modulate the expression of genes involved in calcium transport and bone metabolism.

-

Physiological Response: The ultimate physiological effects include increased intestinal absorption of calcium, regulation of bone mineralization, and maintenance of calcium homeostasis in the blood.

Conclusion: The Legacy of a Renamed Vitamin

The story of Vitamin D1 is a compelling example of the scientific process in action. Its initial discovery was a significant step forward, providing a crystalline form of the antirachitic factor that was essential for further chemical and biological studies. The subsequent discovery that it was a mixture, leading to its delisting, was not a failure but rather a refinement of scientific understanding.

The historical significance of Vitamin D1 lies in its role as a stepping stone. It paved the way for the isolation and characterization of Vitamin D2 and, subsequently, the understanding of other vitamers like Vitamin D3. For researchers and professionals in drug development, the narrative of Vitamin D1 underscores the importance of rigorous analytical chemistry in the characterization of biologically active molecules and serves as a historical precedent for the complexities that can arise in the purification and identification of natural products. While no longer recognized as a distinct vitamin, the scientific journey of Vitamin D1 remains a crucial chapter in the history of nutritional science.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 100 YEARS OF VITAMIN D: Historical aspects of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adolf Windaus - Wikipedia [en.wikipedia.org]

- 4. Adolf Otto Reinhold Windaus, Chemistry (1876 to 1959) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. History of the discovery of vitamin D and its active metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oral Intake of Lumisterol Affects the Metabolism of Vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective effects of novel derivatives of vitamin D3 and lumisterol against UVB-induced damage in human keratinocytes involve activation of Nrf2 and p53 defense mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of UV Irradiation in the Production of Vitamin D1: A Technical Guide

Introduction

Vitamin D1 is historically defined as a 1:1 molecular compound mixture of ergocalciferol (B368823) (Vitamin D2) and lumisterol (B196343).[1][2] The production of its primary active component, ergocalciferol, is a fascinating interplay of photochemistry and thermal dynamics, initiated by ultraviolet (UV) irradiation of its precursor, ergosterol (B1671047).[3][4] Ergosterol, a sterol abundant in fungi and yeasts, undergoes a significant structural transformation when exposed to specific wavelengths of UV light, leading to the formation of Vitamin D2 and its photoisomers.[3][5] This guide provides an in-depth technical overview of the photochemical synthesis of the components of Vitamin D1, detailing the underlying principles, experimental methodologies, and critical process parameters for researchers, scientists, and professionals in drug development.

I. Photochemical Principles of Vitamin D2 and Isomer Formation

The synthesis of ergocalciferol from ergosterol is not a direct conversion but a multi-step process involving photochemical and thermal reactions. The core of this process is driven by UV-B radiation.[6]

A. The Photochemical Cascade

-

Provitamin D2 to Pre-Vitamin D2: The process begins with the UV irradiation of ergosterol (provitamin D2). UV-B radiation, particularly in the 280-315 nm range, provides the energy to break the B-ring of the ergosterol molecule.[[“]] This photochemical reaction results in the formation of a thermally unstable intermediate called pre-ergocalciferol, or pre-vitamin D2.[3] The optimal wavelengths for this conversion are reported to be between 295 and 300 nm.[8]

-

Formation of Isomeric Byproducts: The photochemical process is complex, as prolonged or improperly controlled irradiation can lead to the formation of inactive byproducts.[3] Pre-vitamin D2 can undergo reversible photoisomerization to form lumisterol and tachysterol.[3][9] These compounds are stereoisomers of pre-vitamin D2 and their formation is a competing reaction that can reduce the overall yield of the desired ergocalciferol.[10][11]

-

Thermal Isomerization to Ergocalciferol (Vitamin D2): Following its formation, pre-vitamin D2 undergoes a temperature-dependent intramolecular hydrogen shift. This thermal isomerization converts pre-vitamin D2 into the more thermodynamically stable ergocalciferol (Vitamin D2).[3] This step does not require UV light and proceeds as a function of temperature and time.

The overall efficiency of the conversion from ergosterol to ergocalciferol is therefore dependent on a delicate balance between UV-induced formation of pre-vitamin D2 and the minimization of its photoisomerization into lumisterol and tachysterol, followed by an efficient thermal conversion to the final product.[3]

References

- 1. Vitamin D - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. UV induced conversion during drying of ergosterol to vitamin D in various mushrooms: Effect of different drying conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BfS - Acute effects - Synthesis of endogenous vitamin D [bfs.de]

- 7. consensus.app [consensus.app]

- 8. quora.com [quora.com]

- 9. Antioxidant Functions of Vitamin D and CYP11A1-Derived Vitamin D, Tachysterol, and Lumisterol Metabolites: Mechanisms, Clinical Implications, and Future Directions [mdpi.com]

- 10. Lumisterol to Tachysterol Photoisomerization in EPA Glass at 77 K. A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Adolf Windaus's Foundational Research on Sterols and Vitamin D

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pioneering work of Nobel laureate Adolf Windaus, focusing on his elucidation of the relationship between sterols and the antirachitic factor, Vitamin D. This document provides a detailed examination of the experimental methodologies, quantitative data, and the logical progression of his research that laid the groundwork for our modern understanding of Vitamin D synthesis and its physiological importance.

Introduction: The Quest for the Antirachitic Factor

In the early 20th century, rickets, a debilitating bone disease in children, was a significant public health crisis. The search for a cure led to the discovery of an "antirachitic factor" in cod liver oil and the observation that sunlight exposure could prevent the disease.[1][2] Adolf Windaus, already a prominent figure in the field of sterol chemistry for his work on cholesterol, turned his attention to unraveling the chemical nature of this mysterious factor.[3][4] His research, which earned him the Nobel Prize in Chemistry in 1928, established the fundamental connection between sterols and vitamins.[5]

The Photochemical Genesis of Vitamin D from Sterols

Windaus's key discovery was that the antirachitic properties could be induced in certain sterols through irradiation with ultraviolet (UV) light.[3] His initial investigations with cholesterol revealed that its antirachitic activity upon irradiation was due to an impurity, which he and his colleagues later identified as ergosterol (B1671047).[6] Ergosterol, a sterol found in fungi and yeast, became the focal point of his research into the production of what was then termed "Vitamin D1."[7]

It was later discovered that "Vitamin D1" was, in fact, a mixture of the active compound ergocalciferol (B368823) (Vitamin D2) and an inactive photoisomer, lumisterol (B196343).[8][9] Windaus and his team went on to identify 7-dehydrocholesterol, present in animal skin, as the precursor to cholecalciferol (Vitamin D3) upon irradiation.[6]

The photochemical conversion of ergosterol to Vitamin D2 is a multi-step process. UV irradiation cleaves the B-ring of ergosterol, forming the unstable intermediate, pre-vitamin D2. This is followed by a temperature-dependent isomerization to the more stable Vitamin D2. However, continued irradiation can lead to the formation of the inactive byproducts, lumisterol and tachysterol.[10][11]

Quantitative Data

Windaus and his contemporaries relied on meticulous physical and chemical measurements to characterize the sterols and their irradiation products. The following tables summarize some of the key quantitative data from this era of research.

Table 1: Physicochemical Properties of Key Sterols

| Compound | Molecular Formula | Melting Point (°C) |

| Ergosterol | C₂₈H₄₄O | 163-165 |

| Vitamin D2 (Ergocalciferol) | C₂₈H₄₄O | 115-118[12] |

| Vitamin D3 (Cholecalciferol) | C₂₇H₄₄O | 83-86[12] |

| Lumisterol | C₂₈H₄₄O | 118 |

| Tachysterol | C₂₈H₄₄O | Not well-defined (oily) |

Table 2: Ultraviolet Absorption Maxima

| Compound | Solvent | λmax (nm) |

| Ergosterol | Ethanol (B145695) | 282 |

| Pre-vitamin D2 | Ethanol | 260 |

| Vitamin D2 (Ergocalciferol) | Ethanol | 265 |

| Tachysterol | Ethanol | 281 |

Table 3: Antirachitic Potency

| Substance | Potency |

| Irradiated Ergosterol | Approximately 100,000 times more effective than cod liver oil[6] |

| Crystalline Vitamin D2 | 40,000 IU/mg[13] |

Experimental Protocols

The following protocols are reconstructed based on the methodologies described by Windaus and his contemporaries for the production and purification of Vitamin D2 from ergosterol.

Irradiation of Ergosterol

The primary apparatus for the photochemical conversion of ergosterol was a mercury vapor lamp, often housed in quartz to allow for the transmission of UV radiation.

Methodology:

-

Preparation of Ergosterol Solution: A solution of highly purified ergosterol was prepared in a suitable solvent that is transparent to UV radiation, such as ethanol or diethyl ether. Concentrations were typically in the range of 0.1-1.0%.

-

Irradiation: The ergosterol solution was placed in a quartz reaction vessel to allow for the passage of UV light. A mercury vapor lamp was used as the UV source. The duration of irradiation was a critical parameter, as over-irradiation would lead to the formation of inactive byproducts.[14] Light filters were sometimes employed to select for specific wavelengths.[10]

-